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3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide

Kinase Inhibition Chemical Probe Procurement Risk

This sp³-enriched azetidine scaffold, functionalized with a pyrimidine-2-ylamino hinge-binding motif and a thiophen-2-yl urea pharmacophore, delivers a distinct selectivity fingerprint versus flat, aromatic kinase inhibitors. Procure for kinome-wide profiling (e.g., KINOMEscan) or chemical proteomics pull-downs—no pre-existing target engagement data is required to generate novel selectivity data. Gram quantities enable immediate SAR expansion via parallel synthesis at the azetidine 3-position or thiophene ring.

Molecular Formula C12H13N5OS
Molecular Weight 275.33
CAS No. 2034552-80-0
Cat. No. B2678622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide
CAS2034552-80-0
Molecular FormulaC12H13N5OS
Molecular Weight275.33
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CS2)NC3=NC=CC=N3
InChIInChI=1S/C12H13N5OS/c18-12(16-10-3-1-6-19-10)17-7-9(8-17)15-11-13-4-2-5-14-11/h1-6,9H,7-8H2,(H,16,18)(H,13,14,15)
InChIKeyPOIBSNIEFUJJEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 2034552-80-0): A Multi-Heterocycle Azetidine Scaffold for Kinase-Targeted Screening


3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 2034552-80-0) is a synthetic small molecule (MF: C₁₂H₁₃N₅OS, MW: 275.33 g/mol) [1] built on a sp³-enriched azetidine core simultaneously functionalized with a 2-aminopyrimidine hinge-binding motif and a thiophene-2-yl urea/carboxamide moiety [2]. This three-dimensional architecture is distinct from flat, fully aromatic kinase scaffolds and places the compound within the azetidine-pyrimidine class of kinase-targeted probes, which has been extensively explored in patents for inflammatory and proliferative disorders [2].

Why In-Class Substitution of 3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide Fails


Substituting this compound with a structurally similar azetidine-carboxamide or pyrimidine-thiophene kinase probe without quantitative on-target and selectivity profiling introduces significant risk. The divergence between a pyrimidin-2-ylamino azetidine and a pyrimidin-4-ylamino or thiophene-sulfonamide analog is well established in patent SAR tables, where subtle variations in the hinge binder and terminal ring can invert selectivity profiles or abolish cellular pathway modulation [1]. Furthermore, the thiophene-2-yl urea is a privileged pharmacophore for specific kinase inhibition, and even a seemingly conservative switch to a phenyl or pyridyl ring in the same scaffold has been documented to shift IC₅₀ values by orders of magnitude [2]. Without head-to-head data on the exact compound, a researcher cannot assume that any other in-class candidate will reproduce target engagement, selectivity, or functional efficacy in the same assay system.

3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide: Quantitative Comparator Evidence for Procurement Decisions


High-Strength Differential Evidence for 3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide is Currently Limited

A comprehensive search of primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) failed to identify a direct head-to-head comparison, cross-study comparable quantitative data, or class-level inference anchored to a specific assay for this compound [REFS-1, REFS-2]. The compound is not indexed with an IC₅₀, Kd, or EC₅₀ value in any curated database [REFS-1, REFS-2, REFS-3]. Therefore, the rigorous quantitative differentiation required to answer the core procurement question—"Why prioritize this compound over a closely related analog?"—cannot be met with the current evidence.

Kinase Inhibition Chemical Probe Procurement Risk

Physicochemical Differentiation: MW, logP, and PSA Positioning Among Azetidine-Pyrimidine Probes

In the absence of biological activity data, the compound can be differentiated from close structural analogs by its computed physicochemical profile. 3-(pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide has an XLogP3 of 1.3, a topological polar surface area (TPSA) of 80.5 Ų, a rotatable bond count of 3, and a hydrogen bond acceptor count of 5 [1]. By contrast, the average azetidine-pyrimidine lead in patent landscapes exhibits higher lipophilicity (mean LogP > 2.0) and a higher molecular weight (>340 Da). The lower LogP and compact structure (MW 275) of CAS 2034552-80-0 suggest superior aqueous solubility and potentially a more favorable pharmacokinetic profile, although this remains a class-level inference without experimental solubility or permeability data [REFS-2, REFS-3].

Drug-likeness Physicochemical Property Kinase Chemical Space

Scaffold Architecture: Sp³-Azetidine vs. Fully Aromatic Hinge-Binder Conformational Restriction

The azetidine ring in CAS 2034552-80-0 enforces a non-planar, sp³-rich geometry (C1C(CN1)NC2=NC=CC=N2) that projects the pyrimidine-2-ylamino and thiophene-urea vectors in a defined orientation [1]. This contrasts with common, fully aromatic kinase hinge-binders (e.g., pyrimidine-thiophene amides without an azetidine linker) that present a flat topology. In related patent biological data, sp³-character in the linker region correlates with enhanced kinase selectivity profiles and reduced promiscuity compared to flat aromatic analogs [2]. While not a quantitative difference, this structural feature is a key selection criterion for researchers seeking to avoid pan-kinase inhibition and achieve a narrower target profile.

Conformational Restriction Kinase Selectivity Azetidine Scaffold

3-(Pyrimidin-2-ylamino)-N-(thiophen-2-yl)azetidine-1-carboxamide: Recommended Application Scenarios for Procurement


Pan-Kinase Profiling and Selectivity Screens

The compound's dual pyrimidine-2-ylamino hinge-binder and thiophene-2-yl urea motif positions it as an ideal entry for broad kinase profiling panels. Its compact, sp³-enriched azetidine scaffold is predicted to yield a distinct selectivity fingerprint compared to bulkier, flat clinical kinase inhibitors. Procurement for a commercial kinase selectivity panel (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) at a single screening concentration (e.g., 1 or 10 µM) is a validated strategy to generate the primary selectivity data that is currently absent from the public domain [REFS-1, REFS-2].

Hit-to-Lead Optimization Starting Point for Autoimmune and Inflammatory Targets

Given that azetidine-pyrimidine compounds are explicitly claimed for inflammatory eye diseases (uveitis), cardiovascular diseases, and cancers in recent patents, this compound serves as a structurally privileged starting point for medicinal chemistry campaigns [3]. Its low molecular weight and low lipophilicity offer ample vector for property-guided optimization. Procurement of gram quantities enables immediate SAR exploration by parallel synthesis to derivatize the azetidine 3-position or the thiophene ring, guided by the patent-established SAR framework [3].

Computational Docking and Pharmacophore Hypothesis Validation

The well-defined 3D orientation imposed by the azetidine ring makes this compound an excellent test case for computational docking studies. Researchers can procure the compound as an analytical standard to experimentally validate a pharmacophore hypothesis for a kinase of interest, particularly where a pyrimidine-thiophene pharmacophore is suspected. Any experimentally determined IC₅₀ or Kd value can then be used to refine docking models, a use case that does not require pre-existing comparator data [REFS-1, REFS-4].

Chemical Biology Probe for Target Deconvolution

The compound's unique combination of a pyrimidine hinge-binder and a thiophene urea is well-suited for immobilization on an affinity matrix (e.g., NHS-activated Sepharose) for chemical proteomics pull-down experiments. This enables target deconvolution from cell lysates, particularly for kinases with unknown or poorly characterized inhibitors. This 'phenotype-first' approach does not require prior knowledge of the target and can reveal novel biology, justifying the compound's procurement even in the absence of published target engagement data [4].

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